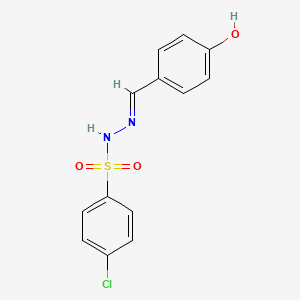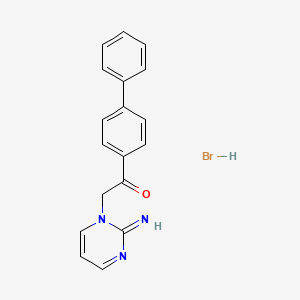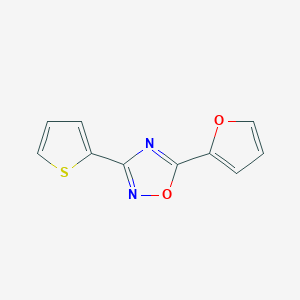![molecular formula C18H24N4O2 B6103530 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE](/img/structure/B6103530.png)
5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinone derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
The synthesis of 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE involves multiple steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the piperazine and pyrimidinone moieties.
Common reagents and conditions used in these reactions include sodium borohydride for reduction and various bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory effects . Molecular targets include proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
- Triazole-pyrimidine hybrids
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Properties
IUPAC Name |
5-ethyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-4-16-13(2)19-18(20-17(16)23)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPCHVDKCYLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6103473.png)

![N-[(2-methylquinolin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B6103485.png)
![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)

![4-(3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6103541.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)

